(4-Pyridyl)acetone
Overview
Description
(4-Pyridyl)acetone, also known as 3-(pyridin-4-yl)acetylacetone or HacacPy, is a ditopic organic molecule that has been studied for its ability to act as a ligand towards various metal halides, particularly mercury(II) halides. It has been shown to form different coordination compounds with HgCl2, HgBr2, and HgI2, depending on the nature of the anion and the ligand-to-cation ratio .
Synthesis Analysis
The synthesis of complexes involving (4-Pyridyl)acetone has been explored in various contexts. For instance, the reaction with HgX2 (X = Cl, Br, I) leads to the formation of both ligand-rich mononuclear complexes and ligand-deficient polymeric chains. The ligand-rich and ligand-deficient complexes can be interconverted through thermal degradation and mechanochemical synthesis . Additionally, the use of di-2-pyridyl ketone in manganese(II) acetate chemistry has led to the formation of a MnII4 cubane and a novel MnII10MnIII4 cluster, demonstrating the versatility of pyridyl ketones in synthesizing complex metal structures .
Molecular Structure Analysis
The molecular structure of (4-Pyridyl)acetone derivatives has been characterized by various coordination geometries around the metal centers. For example, in the case of mercury(II) halides, the coordination compounds can exhibit five-coordinated HgII cations in one-dimensional chain polymers or four-coordinated cations in molecular complexes . The crystal structure of a related compound, tetrakis{2,4-bis[(1-oxo-2-pyridyl)sulfanylmethyl]mesitylene} acetone hemisolvate, reveals complex geometries with dihedral angles formed by the mesitylene ring and pyridyl rings, as well as intermolecular hydrogen bonds and possible weak C—H⋯π interactions .
Chemical Reactions Analysis
The chemical reactivity of (4-Pyridyl)acetone has been demonstrated in its ability to form complexes with metal halides. The ligand can undergo deprotonation of the acetylacetone moiety, allowing for the formation of tris-chelated complexes with metals like iron and aluminum. These complexes can then act as bridging ligands towards other metals, such as mercury(II) halides, to form one-dimensional ladders or two-dimensional coordination networks . Furthermore, the reactions of acetone with variously substituted pyrimidin-2(1H)-ones in the presence of organocatalysts have been studied, showing the potential of acetone derivatives in asymmetric organocatalytic additions .
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-Pyridyl)acetone and its derivatives are influenced by their molecular structures and the nature of their coordination with metal ions. The crystal structure analysis of related compounds indicates the presence of intermolecular hydrogen bonding and weak interactions that can affect the stability and solubility of these compounds . The magnetochemical characterization of manganese complexes with di-2-pyridyl ketone suggests weak antiferromagnetic interactions within the molecules, which could have implications for their magnetic properties .
Scientific Research Applications
Catalytic Reactions and Ligand Behavior
(4-Pyridyl)acetone and its derivatives have been utilized as ligands in various catalytic processes. Qi Zhang et al. (2009) highlighted the use of (2-pyridyl)acetone as a supporting ligand in copper-catalyzed coupling reactions, noting its compatibility with various functional groups and excellent reactive selectivity (Zhang et al., 2009). Moreover, an electroreductive 4-pyridylation of activated alkenes was developed using Ni(acac)2, showcasing the protocol's broad compatibility with electron-poor alkenes and highlighting the unique role of Ni(acac)2 (Zhang et al., 2020).
Photoisomerization and Molecular Frameworks
The study of photoisomerization in certain (4-pyridyl)acetone derivatives, such as 1,2-di(4-pyridyl)ethylene, under UV irradiation has been detailed. NMR and UV spectroscopy, combined with DFT modeling, were used to investigate the transformation of the trans-isomer into the cis-isomer, followed by cyclization (Shaidullina et al., 2023). Furthermore, Fe(bpe)2(NCS)2 x 3(acetone), a nanoporous metal-organic framework containing (4-pyridyl)acetone derivatives, displayed a two-step spin crossover transition sensitive to the presence of acetone guest molecules, illustrating complex structural phase transitions and the flexing of the structure (Halder et al., 2008).
Material Science and Adsorption Properties
In material science, (4-pyridyl)acetone derivatives have shown unique properties. For instance, the pillared Ni(1,2-bis(4-pyridyl)ethylene)[Ni(CN)4] compound exhibited rare hysteretic adsorption/desorption isotherms for CO2 and N2. Kinetic studies on the desorption of acetone from this material revealed two first-order processes, suggesting a variation in the tilt angle of the (4-pyridyl)acetone pillars during the guest adsorption and desorption processes (Culp et al., 2008).
Organocatalysis and Molecular Interactions
(4-Pyridyl)acetone has been involved in the asymmetric organocatalytic addition of acetone to certain compounds, demonstrating control over regio- and enantioselectivity. The reactions of variously substituted compounds with acetone, in the presence of organocatalysts, illustrated the potential for producing enantioenriched products (Sukach et al., 2014). Additionally, the electrochemical reduction of carbonyl functional groups in compounds such as acetophenone and 4-acetylpyridine at platinum single-crystal electrodes revealed the influence of molecular structures and electrode surface structures on the selective electroreduction of functionalized ketones (Bondue & Koper, 2019).
Safety And Hazards
properties
IUPAC Name |
1-pyridin-4-ylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(10)6-8-2-4-9-5-3-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRVKOYYFFNXDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212325 | |
Record name | 4-Pyridinylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Pyridyl)acetone | |
CAS RN |
6304-16-1 | |
Record name | 4-Pyridylacetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6304-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinylacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6304-16-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42613 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyridinylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-pyridyl)acetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.005 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PYRIDINYLACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6ONM9F2AU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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